N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-20(22-13-15-11-18(14-21-12-15)16-1-2-16)17-3-5-19(6-4-17)23-7-9-25-10-8-23/h3-6,11-12,14,16H,1-2,7-10,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADGDNTZGHNKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 5-cyclopropylpyridine intermediate. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the Morpholine Ring: The next step involves the introduction of the morpholine ring to the pyridine intermediate. This can be accomplished through a nucleophilic substitution reaction using morpholine and a suitable leaving group.
Formation of the Benzamide Moiety: The final step involves the coupling of the morpholine-pyridine intermediate with a benzoyl chloride derivative to form the benzamide moiety. This step typically requires the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or morpholine rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamide or morpholine derivatives.
Scientific Research Applications
N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used in studies investigating the mechanisms of action of various biological pathways and targets.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of related molecules.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)-4-morpholinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole Derivatives ()

Benzimidazole derivatives such as N-[(1H-benzimidazol-2-yl) methyl]-4-methoxyaniline (B1) and N-{4-[(1H-benzimidazol-2-yl) methoxy] phenyl} acetamide (B8) share a benzamide-like scaffold but replace the pyridine-morpholine system with benzimidazole rings. Key differences include:
- Core Structure : Benzimidazoles feature a fused benzene-imidazole ring, whereas the target compound utilizes a pyridine-morpholine-benzamide framework.
- Substituents : B1 and B8 incorporate methoxy and acetamide groups, contrasting with the morpholine and cyclopropylpyridine moieties in the target compound.
- Potential Applications: Benzimidazoles are often explored for antimicrobial or anticancer activity, while morpholine-containing analogs (e.g., 3h) are linked to kinase inhibition .
Pyrimidine-Pyridine Derivatives ()
The compound N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-morpholinobenzamide (3h) shares the 4-morpholinobenzamide group but replaces the cyclopropylpyridine with a pyrimidine-pyridine scaffold. Key distinctions:
- Heterocyclic Linkage: 3h uses a pyrimidine-pyridine-amino linkage, whereas the target compound employs a cyclopropylpyridine-methyl bridge.
- Physicochemical Data : 3h has a molecular weight of 465.2 g/mol (MS: m/z 465.2 [M+H]⁺), with distinct NMR shifts (e.g., δ 9.25 ppm for aromatic protons) .
Pyrazolo-Pyridine Derivatives ()
N-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-morpholinobenzamide (10f) incorporates a pyrazolo-pyridine core with a sulfonyl group. Comparisons include:
- Core Heterocycle : The pyrazolo-pyridine in 10f contrasts with the pyridine in the target compound.
- Substituents : 10f includes a 3-fluorophenylsulfonyl group, which may enhance solubility or target affinity compared to the cyclopropyl group.
Chromen Derivatives ()
Chromen-based compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide feature a chromen-oxo core with sulfonamide or benzamide groups. Key contrasts:
- Structural Complexity : The chromen ring system introduces rigidity and planar geometry absent in the target compound.
- Molecular Weight : At 589.1 g/mol (MS: m/z 589.1 [M+H]⁺), this derivative is significantly heavier than the target compound (estimated ~380–400 g/mol) .
Comparative Data Table
Discussion
The target compound’s unique cyclopropylpyridine-morpholine architecture distinguishes it from benzimidazoles, pyrimidines, and chromen derivatives. The morpholine group, common in analogs like 3h and 10f, likely enhances solubility and target engagement, while the cyclopropyl group may confer metabolic stability. Synthetic methodologies such as Buchwald coupling (used for 3h) and flash chromatography (for 10f) highlight feasible routes for its preparation. Further studies on crystallography (e.g., using SHELX or WinGX ) could elucidate its 3D structure and binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
